Z-Lys(tfa)-OH
Description
Significance of Protected Amino Acids in Modern Chemical Synthesis
In the chemical synthesis of peptides, amino acids are joined together in a specific sequence. This process inherently involves reactive functional groups: an amino group at one end (N-terminus) and a carboxylic acid group at the other (C-terminus). wikipedia.org Additionally, several amino acids possess reactive side chains. Lysine (B10760008), for example, has a primary amino group on its side chain.
Without protection, these reactive sites would lead to a chaotic mixture of products. nih.govlibretexts.org For instance, during the activation of a carboxylic acid group for peptide bond formation, an unprotected amino group on another molecule of the same amino acid could react, leading to polymerization. researchgate.net Protecting groups are chemical moieties that are temporarily attached to these reactive functional groups, rendering them inert to the reaction conditions used for peptide bond formation. nih.govbiosynth.com
An ideal protecting group should be:
Easy to introduce onto the functional group. researchgate.net
Stable under the conditions of peptide bond formation and subsequent deprotection of other groups. bachem.com
Readily and cleanly removable under specific conditions without damaging the newly formed peptide. researchgate.netbiosynth.com
The use of protecting groups is therefore mandatory to control the regioselectivity of bond formation and ensure the synthesis of a peptide with the desired, unique sequence. nih.govwikipedia.org
Historical Development of Benzyloxycarbonyl (Z) and Trifluoroacetyl (Tfa) Protecting Groups in Peptide Chemistry
Benzyloxycarbonyl (Z) Group: The introduction of the benzyloxycarbonyl group (also abbreviated as Cbz) by Max Bergmann and Leonidas Zervas in 1932 is widely considered the dawn of modern peptide synthesis. researchgate.netbachem.comrsc.org Before the Z group, the available protecting groups required harsh removal conditions that often cleaved the very peptide bonds chemists were trying to form. wiley-vch.de The Z group was revolutionary because it could be cleanly removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a mild process that left the peptide backbone intact. bachem.combachem.commasterorganicchemistry.com It can also be removed by strong acids, such as HBr in acetic acid, but its primary utility came from the mildness of hydrogenolysis. bachem.com This breakthrough made the systematic, stepwise synthesis of peptides a practical reality for the first time. bachem.com
Trifluoroacetyl (Tfa) Group: The trifluoroacetyl group is an acyl-type protecting group. While simple acyl groups like acetyl are generally unsuitable for Nα-protection due to the harsh conditions required for their removal, the strong electron-withdrawing nature of the three fluorine atoms in the Tfa group makes the amide bond it forms much more susceptible to nucleophilic attack. wiley-vch.de This allows for its removal under relatively mild basic conditions, such as dilute aqueous ammonia (B1221849) or sodium hydroxide (B78521). wiley-vch.de The use of trifluoroacetic anhydride (B1165640) as a reagent for trifluoroacetylation was an early method, though it had drawbacks like high reactivity. orgsyn.org Milder reagents and methods were subsequently developed. orgsyn.org While not as common for Nα-protection in mainstream SPPS, the Tfa group found a crucial niche as a stable, yet selectively removable, side-chain protecting group, particularly for lysine. wiley-vch.debeilstein-journals.org
Orthogonality Principles in Peptide Synthesis and the Role of Z-Lys(tfa)-OH Architectures
The concept of "orthogonality" is central to modern, complex chemical synthesis. rsc.orgacs.org In the context of protecting groups, an orthogonal set consists of groups that can be removed one at a time, in any order, in the presence of the others, because their cleavage chemistries are fundamentally different. biosynth.comrsc.orgmasterorganicchemistry.com This is distinct from "differential" stability, where two groups are removed by the same type of reagent but at different rates (e.g., using different concentrations of acid). biosynth.com
The this compound molecule is a classic example of an orthogonal protection scheme embodied in a single building block.
The Nα-Z group is stable to the basic conditions used to remove the Tfa group. It is primarily removed by catalytic hydrogenation . bachem.com
The Nε-Tfa group is stable to catalytic hydrogenation. It is removed by mild basic conditions (e.g., piperidine (B6355638) or dilute ammonia). wiley-vch.de
Both groups are stable to the moderately acidic conditions often used to remove Boc groups, and the Z group is stable to the basic conditions used to remove Fmoc groups.
This orthogonality allows a synthetic chemist to, for example, build a peptide chain using the Nα-Z group for temporary protection in a solution-phase synthesis. Then, at a desired point, the Nε-Tfa group on a specific lysine residue can be selectively removed to expose the side-chain amine. This newly freed amine can then be modified, for instance, by attaching a fluorescent label, a biotin (B1667282) tag, or even starting the growth of a second, branching peptide chain, all while the rest of the peptide and its protecting groups remain intact. beilstein-journals.org
The following table summarizes the distinct cleavage conditions for the Z and Tfa protecting groups, highlighting their orthogonality.
| Protecting Group | Typical Cleavage Reagent/Condition | Stability |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to mild base (Tfa removal) |
| Tfa (Trifluoroacetyl) | Mild Base (e.g., dilute NH₃, piperidine) | Stable to catalytic hydrogenation (Z removal) |
This robust orthogonality makes this compound an invaluable tool for the construction of highly complex and specifically functionalized peptide architectures that are difficult or impossible to achieve with more conventional protection strategies. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAGCTWJDRZLH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Protecting Group Chemistry and Deprotection Strategies of Z Lys Tfa Oh
Orthogonal Protecting Group Principles in Z-Lys(tfa)-OH Systems
In the complex field of peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. The concept of "orthogonality" in protection schemes is a cornerstone of modern synthetic strategy. researchgate.net An orthogonal system employs multiple classes of protecting groups within the same molecule that can be removed by distinct chemical mechanisms. researchgate.net This allows for the selective deprotection of one functional group while others remain intact, a critical capability for the stepwise construction of complex peptides. wikipedia.org
The compound this compound is a quintessential example of this principle. It features two different protecting groups on the lysine (B10760008) amino acid:
The Nα-benzyloxycarbonyl (Z) group at the alpha-amino position.
The Nε-trifluoroacetyl (Tfa) group at the epsilon-amino position of the side chain.
The Z and Tfa groups are chosen for their differential stability; they are cleaved under mutually exclusive conditions. The Z-group is susceptible to hydrogenolysis and strong acids, while the Tfa group is labile to basic conditions. wikipedia.orgwiley-vch.de This orthogonality ensures that either the α-amino group can be deprotected for peptide chain elongation or the ε-amino group can be unmasked for side-chain modification, without affecting the other protected site.
Compatibility with Diverse Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
This compound is a versatile building block compatible with both solid-phase and solution-phase peptide synthesis strategies. beilstein-journals.orgthieme-connect.de In Solid-Phase Peptide Synthesis (SPPS), the Z-group on the α-amino position is typically removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid, while being stable to the conditions used for Fmoc or Boc-based chain elongation. fiveable.mepeptide.com The Tfa group on the side chain, conversely, is stable to the acidic conditions often used for Boc deprotection (e.g., TFA) and the hydrogenation used for Z-group removal. beilstein-journals.orgalfa-chemistry.com
This differential stability is key to its application. For example, in an Fmoc-based SPPS, a derivative like Fmoc-Lys(Tfa)-OH can be incorporated into a growing peptide chain. beilstein-journals.orgbeilstein-journals.org After the peptide is fully assembled, the Tfa group can be selectively removed on-resin with a base like aqueous piperidine (B6355638) to allow for specific modification at the lysine side chain, such as attaching a fluorescent label or a chelating agent. beilstein-journals.orgbeilstein-journals.org
Similarly, in solution-phase synthesis, the orthogonal nature of the Z and Tfa groups allows for strategic fragment condensation and selective modifications. thieme-connect.de The ability to deprotect the Tfa group under basic conditions while keeping the Z-group intact provides a route for synthesizing complex branched or cyclic peptides. beilstein-journals.org
| Protecting Group | Position | Common Deprotection Reagents | Stability Conditions |
|---|---|---|---|
| Benzyloxycarbonyl (Z) | α-amino | Catalytic Hydrogenation (e.g., Pd/C), Strong Acids (HBr/AcOH, TFMSA) fiveable.me | Stable to mild acid (TFA), stable to base (piperidine) peptide.comalfa-chemistry.com |
| Trifluoroacetyl (Tfa) | ε-amino (side chain) | Base (e.g., 1 M aqueous piperidine, hydrazine) beilstein-journals.org | Stable to acid (TFA), stable to hydrogenation beilstein-journals.org |
Minimization of Side Reactions During Deprotection and Coupling
While powerful, the chemical manipulations involved in peptide synthesis can lead to unwanted side reactions. researchgate.netrsc.org Careful selection of reagents and conditions is essential to ensure the integrity of the final peptide.
A notable side reaction can occur during the deprotection of the benzyloxycarbonyl (Z) group. When strong acids such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TFMSA) are used for Z-group removal, a novel side reaction, N-benzylation, has been observed on lysine residues. osti.gov This reaction involves the transfer of the benzyl (B1604629) group from the protecting group to a nucleophilic site on the amino acid, creating a stable, undesired modification. This side reaction was specifically noted when Z-derivatives of lysine were treated with TFA or TFMSA-TFA. osti.gov To circumvent this issue, alternative deprotection methods such as catalytic hydrogenation or the use of anhydrous HF, which did not result in detectable N-benzylation, are preferred. osti.gov Another strategy involves using more acid-stable variants of the Z protecting group if strong acid cleavage is unavoidable. osti.gov
During the final cleavage step in SPPS, which typically involves strong acid treatment (e.g., TFA) to remove side-chain protecting groups and cleave the peptide from the resin, highly reactive carbocations are generated. acs.orgpeptide.com For instance, tert-butyl-based protecting groups (like Boc) release tert-butyl cations. These electrophilic species can re-attach to electron-rich side chains of sensitive amino acids such as tryptophan, tyrosine, methionine, and cysteine, leading to undesired alkylation. acs.orgthermofisher.com
To prevent these side reactions, "scavengers" are added to the cleavage cocktail. acs.org Scavengers are nucleophilic compounds that efficiently trap the reactive carbocations before they can modify the peptide. acs.orgthermofisher.com The choice of scavenger depends on the amino acid composition of the peptide.
| Scavenger | Function | Targeted Side Reactions/Residues |
|---|---|---|
| Triisopropylsilane (TIS) | Traps trityl and other carbocations through reductive alkylation. acs.orgresearchgate.net | Protects against alkylation of Trp, Tyr, Met, Cys. acs.orgthermofisher.com |
| Water (H₂O) | Acts as a nucleophile to hydrolyze carbocations. acs.org | General purpose scavenger, particularly for preventing t-butylation of Trp. |
| 1,2-Ethanedithiol (EDT) | Reduces methionine sulfoxide (B87167) and scavenges cations. researchgate.net | Protects Trp from modification and prevents Cys oxidation. |
| Thioanisole | A soft nucleophile that effectively scavenges benzyl-type and other cations. acs.org | Prevents reattachment of protecting groups on Arg, protects Cys. |
The combined use of a cocktail of scavengers, such as a mixture of TFA, TIS, and water, is a common and effective strategy to ensure high purity of the final peptide product by mitigating a wide range of potential side reactions during the final deprotection step. acs.org
Applications of Z Lys Tfa Oh and Analogous Protected Lysine Derivatives in Chemical Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. bachem.com The choice of protecting groups for the amino acid building blocks is critical for the success of SPPS.
Incorporation as a Building Block in Fmoc-SPPS Strategies
In Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain protecting groups must be stable to the basic conditions used for Fmoc removal (typically piperidine). nih.govmasterorganicchemistry.com They are usually removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA). bachem.com
Differentially protected lysine (B10760008) derivatives, such as Fmoc-Lys(Tfa)-OH, are instrumental in this process. nih.govbeilstein-journals.org The Fmoc group on the α-amine is removed under standard basic conditions to allow for peptide chain elongation. nih.gov The trifluoroacetyl (Tfa) group protecting the ε-amino group of the lysine side chain, however, is stable to these conditions. iris-biotech.de This orthogonality allows for the selective deprotection of the ε-amino group at a desired stage of the synthesis, enabling site-specific modifications while the peptide remains attached to the solid support. nih.govbeilstein-journals.org For instance, the Tfa group can be cleaved using aqueous piperidine (B6355638), liberating the ε-amino group for the attachment of other molecules, such as fluorescent tags. beilstein-journals.org This strategy is particularly valuable for synthesizing complex bioconjugates in a continuous, on-resin process. nih.govbeilstein-journals.org
The Z-protecting group (benzyloxycarbonyl) is also utilized in Fmoc-SPPS. alfa-chemistry.comsigmaaldrich.com Fmoc-Lys(Z)-OH serves as a building block where the Z group on the side chain is stable to the TFA used for final cleavage from many common resins. alfa-chemistry.comsigmaaldrich.com It can be removed by hydrogenation or strong acids like trifluoromethanesulfonic acid (TFMSA). sigmaaldrich.com
| Lysine Derivative | α-Amino Protection | ε-Amino Protection | Deprotection Conditions for ε-Amino Group | Application in Fmoc-SPPS |
| Fmoc-Lys(Tfa)-OH | Fmoc | Tfa | Aqueous piperidine beilstein-journals.org | On-resin side-chain modification, synthesis of fluorescently labeled peptides. nih.govbeilstein-journals.org |
| Fmoc-Lys(Z)-OH | Fmoc | Z | Hydrogenation, strong acids (e.g., TFMSA) sigmaaldrich.com | Introduction of lysine with a TFA-stable side-chain protecting group. alfa-chemistry.comsigmaaldrich.com |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Strong acid (e.g., TFA) peptide.comchempep.com | Standard lysine incorporation; Boc group removed during final cleavage. peptide.compeptide.com |
Utility in Boc-SPPS Protocols
In tert-Butyloxycarbonyl (Boc)-SPPS, the α-amino group is protected by the acid-labile Boc group, which is removed by treatment with TFA at each cycle. peptide.com Consequently, the side-chain protecting groups must be stable to these acidic conditions and are typically removed by a stronger acid, such as hydrofluoric acid (HF), at the end of the synthesis. peptide.compeptide.com
Boc-Lys(Z)-OH is a key building block in this methodology. fiveable.me The Z group protecting the ε-amino group of lysine is stable to the repetitive TFA treatments used to deprotect the α-amino Boc group. peptide.comfiveable.me This prevents unwanted branching at the lysine side chain during peptide elongation. peptide.com The Z group is then typically removed during the final cleavage from the resin using strong acids like HBr/AcOH or through catalytic hydrogenation. fiveable.me This orthogonal protection strategy ensures the specific and controlled synthesis of the desired peptide sequence. fiveable.me
Another derivative used in Boc chemistry is Boc-Lys(2-Cl-Z)-OH, where the 2-chlorobenzyloxycarbonyl group offers enhanced stability to the acidic deprotection steps. peptide.compeptide.com
Applications in Solution-Phase Peptide Synthesis
While solid-phase synthesis is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. researchgate.net In this approach, purification of intermediates is performed after each coupling step.
The benzyloxycarbonyl (Z) group has a long history of use in solution-phase synthesis. peptide.compeptide.com Z-Lys(tfa)-OH can be employed in solution-phase strategies where its protected ε-amino group prevents side reactions. The Z group can be selectively removed by catalytic hydrogenation, a mild method that is orthogonal to many other protecting groups. peptide.com For example, a mixed anhydride (B1165640) of this compound was used in a solution-phase coupling reaction. thieme-connect.de
Synthesis of Ligand-Targeted Peptide Conjugates
The ability to selectively modify peptides is crucial for creating ligand-targeted conjugates, which are designed to bind to specific receptors or enzymes. Protected lysine derivatives are essential tools for achieving this site-specific functionalization. nih.govrsc.org
Attachment of Fluorescent Tags via the ε-Amino Group of Lysine
Fluorescently labeled peptides are invaluable probes in biomedical research. beilstein-journals.orgnih.gov The ε-amino group of a lysine residue is a common site for the attachment of fluorescent dyes. rsc.orgmdpi.com Differentially protected lysine derivatives, such as Fmoc-Lys(Tfa)-OH, are particularly well-suited for this application in the context of SPPS. nih.govbeilstein-journals.orgbeilstein-journals.org
The synthetic strategy involves incorporating Fmoc-Lys(Tfa)-OH into the growing peptide chain on the resin. beilstein-journals.org After the peptide sequence is assembled, the base-labile Fmoc groups on the α-amines will have been removed in each cycle. The Tfa group on the lysine side chain, however, remains intact. nih.gov This Tfa group can then be selectively removed using aqueous piperidine to expose the free ε-amino group. beilstein-journals.org This newly liberated amine can then be covalently coupled with a fluorescent tag, such as rhodamine B, using standard peptide coupling chemistry. beilstein-journals.org This method allows for the precise placement of the fluorescent label within the peptide sequence, which is critical for creating functional probes for applications like fluorescence-guided intra-operative imaging. nih.govbeilstein-journals.org
Conjugation with Chelating Cores and Other Functional Moieties
The unique chemical structure of this compound and its analogs, featuring orthogonally protected amino groups, makes them invaluable building blocks in the synthesis of complex bioconjugates. The selective deprotection of the ε-amino group of the lysine side chain, while the α-amino group remains protected, provides a specific site for the attachment of various functional moieties, including chelating agents for radiometals. beilstein-journals.orgnih.gov
This strategy is central to the development of targeted radiopharmaceuticals and imaging agents. For instance, a lysine derivative with a base-labile trifluoroacetyl (Tfa) group on the ε-amino group, Fmoc-Lys(Tfa)-OH, can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). beilstein-journals.orgnih.gov The Fmoc group protecting the α-amino group is removed at each step of peptide elongation, while the Tfa group remains intact. Once the desired peptide sequence is assembled, the Tfa group can be selectively removed under basic conditions, such as with aqueous piperidine, exposing the ε-amino group for conjugation. beilstein-journals.orgnih.gov This free amine then serves as a handle to attach a chelating core, which can subsequently coordinate with a diagnostic or therapeutic radionuclide. beilstein-journals.orgnih.gov
Research has demonstrated the successful synthesis of ligand-targeted chelating peptide conjugates using this approach. beilstein-journals.orgnih.gov For example, conjugates targeting the prostate-specific membrane antigen (PSMA) or the folate receptor have been created. beilstein-journals.orgnih.gov In these constructs, the lysine side chain is the covalent attachment point for a chelating agent, which can then be complexed with a radiometal for imaging or therapy. beilstein-journals.orgnih.gov This method avoids the need for acid-sensitive protecting groups, making it a versatile strategy for creating complex bioconjugates on various solid-phase resins. beilstein-journals.orgnih.gov
Development of Theranostic Tools and Bioconjugates
The application of protected lysine derivatives like this compound extends significantly into the field of theranostics, where a single agent is used for both diagnosis and therapy. The ability to conjugate chelating agents to peptides at specific sites, as described previously, is a cornerstone of creating these dual-function molecules. researchgate.netchemrxiv.org
The lysine-urea-glutamate pharmacophore is a key component in inhibitors targeting PSMA, which is overexpressed in prostate cancer. researchgate.netchemrxiv.org Theranostic agents like PSMA-11 and PSMA-617 utilize this pharmacophore. In these molecules, the lysine component is crucial, providing a scaffold to which linkers and chelators are attached. researchgate.netchemrxiv.org For example, in PSMA-11, the pharmacophore is linked to a chelator via an aminohexanoic acid spacer. researchgate.netchemrxiv.org The synthesis of such complex molecules often involves protected lysine derivatives during the solid-phase peptide synthesis process. researchgate.netchemrxiv.org
Furthermore, the design of novel theranostic agents often involves creating bioconjugates where a targeting molecule, a diagnostic marker (like a fluorescent dye or a radiometal chelator), and a therapeutic agent are all linked together. nih.govmedsci.org Protected lysine derivatives serve as critical linchpins in assembling these multi-component systems. For instance, a polyphosphazene-based drug delivery system was designed where a lysine ethyl ester was grafted onto the polymer backbone. nih.gov This lysine derivative provides a functional group for the attachment of imaging agents, enabling the tracking of the drug conjugate's distribution and tumor accumulation. nih.gov Similarly, a modular "BioShuttle" construct carrying both an imaging agent (Cy7) and a chemotherapeutic drug (temozolomide) was synthesized using SPPS, where lysine residues can act as attachment points for these different moieties. medsci.org
Preparation of Modified Peptides and Polypeptides
Incorporation into Star-Shaped Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)
Protected lysine derivatives, particularly N-carboxyanhydrides (NCAs), are fundamental monomers in the synthesis of advanced polypeptide architectures like star-shaped polypeptides. The ring-opening polymerization (ROP) of NCAs such as ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA) or Nε-trifluoroacetyl-L-lysine N-carboxyanhydride (TFA-Lys-NCA) is a common method to produce these structures. nih.govdoi.orgacs.org
Star-shaped polypeptides are typically synthesized using multifunctional initiators, such as dendrimers or other multi-armed cores. nih.govdoi.orgrsc.orgrsc.org These initiators have multiple primary amine or hydroxyl groups that can simultaneously initiate the ROP of the lysine NCA, leading to the growth of multiple polypeptide arms from a central core. nih.govdoi.org For example, polypropylene (B1209903) imine (PPI) dendrimers have been used as multifunctional initiators for the ROP of Z-Lys-NCA to create a series of star-shaped polypeptides with varying arm numbers and lengths. nih.gov Similarly, readily available alcohols with multiple hydroxyl groups can act as initiators in the presence of a promoter like 1,1,3,3-tetramethylguanidine (B143053) (TMG). doi.org
The protecting group on the lysine side chain (e.g., the benzyloxycarbonyl 'Z' group) is crucial as it prevents side reactions during polymerization and allows for controlled chain growth. nih.govdoi.orgrsc.org After the polymerization is complete, these protecting groups can be removed to yield star-shaped poly(L-lysine), a cationic polypeptide with numerous potential applications, including as a vector for gene delivery. nih.govrsc.orgrsc.org The architecture of these star-shaped polymers, including the number and length of the arms, can be precisely controlled by adjusting the monomer-to-initiator ratio and the generation of the dendritic initiator. nih.govrsc.orgrsc.org This control over the molecular architecture allows for the fine-tuning of the material's properties for specific applications. nih.gov
| Initiator Type | Lysine NCA Monomer | Key Findings |
| Polypropylene imine (PPI) dendrimers | ε-carbobenzyloxy-L-lysine (ZLL) NCA | Successful synthesis of well-defined star-shaped polypeptides with controlled polypeptide chain length and arm multiplicity. These star-shaped polymers showed more effective complexation of nucleic acids compared to linear poly(L-lysine). nih.gov |
| Alcohols with multiple hydroxyl groups (with TMG promoter) | Z-L-lysine N-carboxyanhydride (ZLL NCA) | A versatile method to create star-shaped polypeptides, avoiding the tedious synthesis of dendrimer initiators. The resulting polymers can form hydrogels. doi.org |
| Ammonium terminated bis-MPA dendrimers | (Z)LL NCA | Production of well-defined star-shaped poly(L-lysine) with low dispersities and a degradable core, offering a promising alternative to non-degradable vectors. rsc.orgrsc.org |
Synthesis of Peptides with Specific Pharmacological Profiles (e.g., Opioid Pharmacophores)
In the rational design of peptide-based drugs, the incorporation of modified amino acids is a key strategy to enhance potency, selectivity, and metabolic stability. Protected lysine derivatives, including this compound and others like Boc-Lys(Z)-OH, are frequently used in the synthesis of peptides with specific pharmacological targets, such as opioid receptors. nih.govnih.govunica.it
The Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore is a well-established motif for potent and selective delta (δ)-opioid receptor antagonists. nih.govunica.it Structure-activity relationship studies have shown that modifications at the C-terminus of this dipeptide can significantly alter its pharmacological profile. nih.govunica.it For instance, the introduction of a lysine residue, often using a protected form like Boc-Lys(Z)-OH during synthesis, can lead to compounds with improved δ-antagonism or even a switch to mu (μ)-agonist or antagonist activity. nih.govnih.govunica.it
The synthesis of these opioid peptidomimetics is typically carried out using solution-phase or solid-phase peptide synthesis methods. nih.govunica.it For example, in the solution-phase synthesis of Dmt-Tic-Lys derivatives, Boc-Lys(Z)-OH can be condensed with an amine, followed by stepwise coupling of Boc-Tic-OH and Boc-Dmt-OH. nih.gov The protecting groups (Boc and Z) are chosen for their orthogonal stability, allowing for selective removal at different stages of the synthesis. The Z group on the lysine side chain is stable to the trifluoroacetic acid (TFA) used for Boc deprotection but can be removed later, for example by catalytic hydrogenation. nih.gov This allows for the synthesis of well-defined peptide structures where the lysine side chain can be either protected or deprotected to modulate the final pharmacological activity. nih.gov
| Peptide Class | Protected Lysine Derivative Used | Key Finding |
| Dmt-Tic-Lys analogues | Boc-Lys(Z)-OH | The introduction of a side-chain protected lysine at the C-terminus of the Dmt-Tic pharmacophore can significantly increase δ-opioid antagonist activity. nih.gov |
| Dmt-Tic-Lys analogues | Z-Lys(Boc)-OH | Used in the synthesis of μ-antagonist/weak δ-antagonist peptides. nih.gov |
| Dmt-Tic-ε-Lys analogues | Boc-Dmt-Tic-ε-Lys(Z)-OMe | The linkage of the Dmt-Tic pharmacophore through the ε-amino group of lysine results in potent and selective δ-antagonists, providing a platform for creating "designed multiple ligands". unica.it |
Site-Specific Derivatization of Peptides (e.g., Biotinylation, Fluorescent Labeling)
A powerful application of protected lysine derivatives in chemical synthesis is the site-specific modification of peptides. By using a lysine building block with an orthogonally protected side chain, such as Fmoc-Lys(Dde)-OH, Boc-Lys(Fmoc)-OH, or Fmoc-Lys(Tfa)-OH, it is possible to selectively deprotect the ε-amino group of a single lysine residue within a peptide sequence that is still attached to a solid support. beilstein-journals.orgnih.govpeptide.comnih.gov This unique, newly exposed amine serves as a specific handle for attaching a wide array of functional moieties, including biotin (B1667282), fluorescent dyes, and other reporter groups. beilstein-journals.orgpeptide.comnih.govucdavis.edu
Dde and ivDde groups: These are stable to the piperidine used for Fmoc removal and to trifluoroacetic acid (TFA) used for final cleavage from many resins. iris-biotech.de They can be selectively removed using hydrazine (B178648), allowing for on-resin modification of the lysine side chain. iris-biotech.deacs.org
Fmoc group: When used as a side-chain protecting group (e.g., in Boc-Lys(Fmoc)-OH), it is stable to the acidic conditions of Boc-based SPPS but can be removed with piperidine, enabling orthogonal derivatization. peptide.comnih.gov This is particularly useful for site-specific biotinylation. nih.gov
Tfa group: As seen in Fmoc-Lys(Tfa)-OH, the trifluoroacetyl group is base-labile and can be removed with aqueous piperidine, providing another orthogonal strategy for site-specific labeling, for instance with fluorescent probes like rhodamine B. beilstein-journals.orgnih.gov
This methodology allows for the precise placement of labels for various applications. Biotinylated peptides are widely used for affinity purification and in various detection assays. nih.govucdavis.eduplos.org Fluorescently labeled peptides are indispensable tools for studying peptide localization, protein binding, and enzymatic activity through techniques like Förster resonance energy transfer (FRET). jpt.comsigmaaldrich.com
| Lysine Derivative | Orthogonal Deprotection Condition | Application Example |
| Boc-Lys(Fmoc)-OH | Piperidine (base-labile) | Site-specific incorporation of a biotinylaminocaproyl moiety onto the ε-amino group of a lysine residue within a peptide chain. nih.gov |
| Fmoc-Lys(Dde)-OH | Hydrazine | On-resin attachment of fluorescent probes after synthesis of the main peptide chain. ucdavis.edu |
| Fmoc-Lys(Tfa)-OH | Aqueous piperidine (base-labile) | Attachment of a fluorescent tag (rhodamine B) to a chelating peptide conjugate for targeted imaging. beilstein-journals.orgnih.gov |
| Fmoc-Lys(ivDde)-OH | 10% hydrazine monohydrate | Labeling of peptides with carboxyfluorescein (FAM) for use as fluorescent probes. acs.org |
Advanced Methodologies and Green Chemistry Approaches in Z Lys Tfa Oh Synthesis and Application
Sustainable Synthetic Routes for Protected Lysine (B10760008) Derivatives
The pursuit of sustainability in peptide chemistry has driven the development of greener synthetic routes for producing protected amino acids. These approaches focus on reducing waste, replacing hazardous solvents, and improving atom economy. While traditional methods for creating derivatives like Z-Lys(tfa)-OH often involve solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which have significant toxicity concerns, research has identified several greener alternatives. rsc.orgpeptide.com
One key area of innovation is the replacement of conventional solvents with more environmentally friendly options. Propylene (B89431) carbonate, for instance, has been demonstrated as a viable green polar aprotic solvent that can substitute for DCM and DMF in both solution-phase and solid-phase peptide synthesis (SPPS). rsc.org Studies have shown that coupling and deprotection reactions carried out in propylene carbonate achieve chemical yields comparable to or even exceeding those in traditional solvents, without inducing epimerization. rsc.org Other solvents, such as the bio-based methyl-2,5-furandicarboxylate (2-MeTHF) and γ-Valerolactone (GVL), are also gaining traction. rsc.org A key advantage of these greener solvents is their reduced environmental impact and lower toxicity.
Another sustainable approach involves minimizing the use of protecting groups altogether, which reduces the number of synthetic steps and the amount of chemical waste generated. cpcscientific.comrsc.org Biocatalysis offers a powerful tool for achieving this. For example, enzymatic methods can selectively introduce acyl groups onto the Nα position of lysine, avoiding the need for complex protection and deprotection cycles. rsc.org Furthermore, chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity of enzymes, allowing for the creation of complex peptides under mild, aqueous conditions. bachem.com This reduces reliance on harsh chemicals and organic solvents.
Table 1: Comparison of Conventional vs. Green Solvents in Peptide Synthesis
| Feature | Conventional Solvents (DMF, DCM) | Green Solvents (Propylene Carbonate, 2-MeTHF) |
|---|---|---|
| Source | Petrochemical | Often bio-based or less hazardous |
| Toxicity | High (Reprotoxic, Carcinogenic concern) | Low to moderate |
| Environmental Impact | High, significant waste generation | Lower, often biodegradable |
| Performance | Well-established, high efficiency | Comparable or improved yields in many cases |
Reduction of Trifluoroacetic Acid (TFA) Usage in Peptide Synthesis
Trifluoroacetic acid (TFA) is a cornerstone reagent in modern peptide chemistry, particularly in the widely used Fmoc/tBu solid-phase synthesis strategy. It is typically used in high concentrations for the final "global deprotection" step, which involves cleaving the completed peptide from the resin support and simultaneously removing acid-labile side-chain protecting groups. bachem.comopnme.comopnme.com However, TFA poses significant environmental and safety challenges. It is a strong, corrosive acid, and its classification as a per- and polyfluoroalkyl substance (PFAS) has raised concerns about its environmental persistence and potential for bioaccumulation, leading to legislative initiatives to restrict its use. opnme.comacs.org
In response, the scientific community is actively developing TFA-free or TFA-reduced cleavage protocols. These innovative approaches aim to replace TFA with more environmentally benign alternatives without compromising the efficiency and purity of the synthesized peptide.
Key strategies for reducing TFA usage include:
Dilute HCl in Fluoro-alcohols : Solutions of dilute hydrochloric acid (HCl) in fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have emerged as promising candidates for cleavage and deprotection. researchgate.net These cocktails can effectively remove common acid-labile protecting groups and cleave peptides from various resin linkers.
Brønsted Acid-Lewis Acid (BA-LA) Combinations : Recent research has shown that combinations of a Brønsted acid and a Lewis acid, such as HCl/FeCl₃ or acetic acid (AcOH)/FeCl₃, can serve as viable, PFAS-free alternatives to TFA. acs.org These cleavages can be performed in water-miscible solvents like acetonitrile (B52724) (MeCN), which simplifies downstream processing and allows the cleaved peptide solution to be directly diluted for purification. acs.org
Optimized Cleavage for Sensitive Resins : For very acid-sensitive linkers, such as 2-chlorotrityl chloride (2-CTC) resin, the amount of TFA required for cleavage is already low (typically 1-5%). researchgate.net Research efforts are focused on replacing the hazardous co-solvent (often DCM) in these mixtures with greener options. researchgate.net
These alternative cleavage methods are critical for the sustainable application of building blocks like this compound in a larger peptide synthesis, ensuring that the final, most resource-intensive step of the process aligns with green chemistry principles.
Enzymatic Deprotection Strategies for Benzyloxycarbonyl (Z) and Other Protecting Groups
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines in organic synthesis, valued for its stability under various conditions. rsc.orgrsc.org Traditionally, its removal requires harsh chemical methods, most commonly catalytic hydrogenation over a palladium catalyst. rsc.orgrsc.org This process often involves flammable hydrogen gas and expensive, toxic heavy metal catalysts. As a green alternative, enzymatic deprotection strategies have been developed, offering mild, selective, and environmentally friendly conditions. rsc.orgrsc.org
Enzymes, particularly hydrolases, can recognize and cleave the urethane (B1682113) bond of the Z-group under aqueous conditions at or near neutral pH. rsc.orgrsc.orgtandfonline.com This biocatalytic approach avoids the need for harsh reagents and organic solvents, significantly improving the sustainability of the deprotection step. The high selectivity of enzymes means they can remove the Z-group without affecting other sensitive functional groups or protecting groups within the molecule, a level of precision that can be difficult to achieve with chemical methods. rsc.orgrsc.org
Several types of enzymes have been identified and engineered for the selective removal of the Z-group. These "deprotectase" biocatalysts are highly specific and efficient. rsc.orgrsc.orgtandfonline.com
Penicillin G Acylase (PGA) : Originally used in the production of β-lactam antibiotics, Penicillin G Acylase from E. coli has been found to possess a novel activity: the ability to hydrolyze the Z-group from amino acids and oligopeptides. tandfonline.comgoogle.comcuni.cz When immobilized, this enzyme demonstrates quantitative deprotection yields for simple Z-protected amino acids. tandfonline.com Its utility extends to more complex substrates, although efficiency can vary depending on the peptide sequence. tandfonline.com
Cbz-ase (Amidohydrolase) : An enzyme specifically identified for its Z-group cleaving ability is the Cbz-ase from Sphingomonas species. rsc.orgrsc.org This enzyme has been successfully used to deprotect a range of N-Cbz-modified amino acids. The enzymatic hydrolysis produces the free amino acid and benzyl (B1604629) alcohol, a different and often less problematic byproduct than those generated during catalytic hydrogenation. rsc.org
Lipases and Esterases : Other hydrolases, such as lipases from sources like Aspergillus niger and porcine pancreas, have also shown high enantioselectivity in the hydrolysis of N-benzyloxycarbonyl amino acid esters. tandfonline.comtandfonline.comnih.gov This is particularly useful for the optical resolution of racemic mixtures, where the enzyme preferentially hydrolyzes one enantiomer (typically the L-form), leaving the other intact. tandfonline.comtandfonline.com The Bacillus subtilis esterase (BS2) is another well-known biocatalyst capable of removing various carboxyl protecting groups. rsc.orgrsc.org
Table 2: Comparison of Deprotection Methods for the Z-Group
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C catalyst, Organic solvent | Effective, well-established | Flammable H₂ gas, heavy metal catalyst, often requires pressure |
| Enzymatic Deprotection | Cbz-ase or PGA, Aqueous buffer, Mild pH/temp | Highly selective, environmentally benign, avoids toxic metals rsc.orgrsc.orgtandfonline.com | Enzyme cost/availability, substrate-dependent efficiency |
One of the most significant advantages of biocatalysis is the ability to perform multiple, sequential reactions in a single pot, known as a cascade reaction. rsc.orgrsc.orgresearchgate.netmdpi.com This approach is highly efficient, as it eliminates the need to isolate and purify intermediates, thereby saving time, solvents, and resources. mdpi.com
A prime example is the deprotection of a doubly-protected amino acid, such as one containing both an N-terminal Z-group and a C-terminal tert-butyl (tBu) ester. A two-step, one-pot enzymatic cascade has been developed for this purpose. rsc.orgrsc.orgresearchgate.net
Step 1 (Ester Deprotection) : The Bacillus subtilis esterase (BS2) is used to selectively hydrolyze the tBu ester group, which is typically removed chemically with strong acids like TFA. rsc.orgrsc.org
Step 2 (Amine Deprotection) : Following the first reaction, the Cbz-ase enzyme is added to the same pot. It proceeds to remove the Z-group from the N-terminus of the now C-terminal deprotected amino acid. rsc.orgrsc.org
This cascade successfully converts a doubly-protected substrate (e.g., Z-L-Phe-OᵗBu) into the free amino acid (L-Phe) in a single vessel under mild, aqueous conditions. rsc.orgrsc.org Such biocatalytic cascades represent a significant step forward in sustainable chemical synthesis, showcasing how enzymatic tools can be combined to create elegant and efficient processes that avoid harsh chemical reagents. researchgate.net
Mechanistic and Kinetic Studies on Z Lys Tfa Oh Reactions
Reaction Mechanisms Governing Protection and Deprotection of Z and Tfa Groups
The successful application of Z-Lys(tfa)-OH in peptide synthesis hinges on the distinct chemical stabilities and cleavage mechanisms of the Z and Tfa protecting groups. researchgate.net This orthogonality is fundamental to selectively unmasking one reactive site while the other remains protected. organic-chemistry.orgresearchgate.net
Benzyloxycarbonyl (Z) Group:
The benzyloxycarbonyl (Z) group, a urethane-type protecting group, is typically introduced by reacting the amino group with benzyl (B1604629) chloroformate under basic conditions. wiley-vch.de Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.commasterorganicchemistry.com This process is advantageous as it proceeds under neutral conditions, preserving other acid- or base-sensitive protecting groups. masterorganicchemistry.com The mechanism involves the cleavage of the benzyl-oxygen bond, generating toluene (B28343) and an unstable carbamic acid intermediate that readily decarboxylates to liberate the free amine. masterorganicchemistry.com
Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures, can also cleave the Z group. ug.edu.pl However, this method is less selective and can lead to side reactions, such as N-benzylation, particularly when using TFA. osti.gov
Trifluoroacetyl (Tfa) Group:
The trifluoroacetyl (Tfa) group is an acyl-type protecting group. The electron-withdrawing nature of the trifluoromethyl group makes the amide bond susceptible to nucleophilic attack. wiley-vch.de This group can be introduced using trifluoroacetic anhydride (B1165640) (TFAA). acs.org
Deprotection of the Tfa group is typically accomplished under mild basic conditions, such as dilute aqueous sodium hydroxide (B78521), barium hydroxide, or ammonia (B1221849). wiley-vch.de The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the trifluoroacetyl group, leading to the cleavage of the amide bond and release of the free amine. Piperidine (B6355638) and sodium borohydride (B1222165) in ethanol (B145695) can also be employed for its removal. wiley-vch.de The Tfa group is stable to the acidic conditions often used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group, and to the catalytic hydrogenolysis conditions used for Z group removal, highlighting its orthogonality. wiley-vch.deug.edu.pl
A potential side reaction during solid-phase peptide synthesis is trifluoroacetylation, where trifluoroacetyl groups can be transferred from trifluoroacetoxymethyl sites on the resin to the free amine during neutralization steps. pnas.org
Kinetic Analysis of Coupling and Deprotection Steps
The rates of coupling and deprotection reactions are critical for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring high yields.
Coupling Reactions:
The kinetics of peptide bond formation involving this compound are influenced by several factors, including the coupling reagent, solvent, and temperature. Common coupling methods include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the formation of mixed anhydrides. thieme-connect.degcwgandhinagar.com
For instance, the coupling of this compound with a protected amino acid hydrazide (Boc-NHNH₂) using DCC in ethyl acetate (B1210297) at 0°C proceeds over 12 hours. thieme-connect.de A faster reaction can be achieved using the mixed anhydride method. A mixed anhydride of this compound, formed with isobutyl chloroformate and N-methylmorpholine (NMM) at -20°C in 2 minutes, reacts with Boc-NHNH₂ in THF over 30 minutes at 0°C followed by 1 hour at room temperature. thieme-connect.de
Kinetic studies on similar peptide coupling reactions have shown that the efficiency can be nearly quantitative. nih.gov The rate of reaction is often monitored by techniques like HPLC to track the consumption of reactants and the formation of the product. wiley-vch.de
Deprotection Reactions:
The kinetics of deprotection are equally important. The deprotection of the Tfa group from the ε-amino group of lysine (B10760008) is a key step in the synthesis of branched peptides. This deprotection is typically rapid under basic conditions.
Conversely, the deprotection of the Z group by catalytic hydrogenolysis is generally a clean and efficient process, though the reaction rate can be influenced by the catalyst activity, solvent, and the presence of catalyst poisons. masterorganicchemistry.com Acidolytic cleavage of the Z group with TFA is also possible, but the kinetics are dependent on the acid concentration and temperature. osti.gov Studies have shown that the Z group is relatively stable to TFA at room temperature, but cleavage can occur at elevated temperatures or with prolonged exposure. ug.edu.plosti.gov
A study on the deprotection of the Fmoc group, another common amine protecting group, using hydrogenolysis under mildly acidic conditions highlights an alternative strategy that could be conceptually applied to avoid side reactions with sensitive moieties, demonstrating the importance of kinetic control in complex syntheses. acs.org
Studies on Racemization during Peptide Bond Formation with this compound
A significant challenge in peptide synthesis is the potential for racemization, the loss of chiral integrity at the α-carbon of the amino acid being activated for coupling. mdpi.comnih.gov This can lead to the formation of diastereomeric peptides that are difficult to separate.
The mechanism of racemization often involves the formation of an oxazol-5(4H)-one (azlactone) intermediate. mdpi.com The electron-withdrawing nature of the protecting group on the α-amino group can influence the propensity for oxazolone (B7731731) formation and subsequent racemization. The benzyloxycarbonyl (Z) group is known to suppress racemization during peptide bond formation to a significant extent compared to many other N-acyl groups. peptide.comug.edu.pl This is a key advantage of using Z-protected amino acids in solution-phase peptide synthesis.
However, the choice of coupling reagent and reaction conditions plays a crucial role. The use of certain coupling reagents, particularly in the presence of excess base, can increase the risk of racemization. mdpi.com For example, studies on the coupling of Z-Gly-Xxx-OH dipeptides have shown that the extent of racemization varies with the tertiary amine used. mdpi.com
Analytical Characterization and Purity Assessment in Z Lys Tfa Oh Research
Other Analytical Techniques for Purity and Identity Verification (e.g., TLC, Acidimetric Assay)
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used chromatographic technique for separating mixtures of compounds. In the context of Z-Lys(tfa)-OH research and synthesis, TLC serves as a rapid and effective method for assessing purity, identifying the presence of impurities, and monitoring the progress of chemical reactions. fishersci.nlwikipedia.orgwikipedia.org The separation is based on the differential partitioning of the analyte between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate. fishersci.nl
For protected amino acids, the stationary phase is commonly a polar adsorbent like silica (B1680970) gel or cellulose. fishersci.nlamericanelements.com The choice of the mobile phase, or eluent, is critical for achieving effective separation. A typical eluent system for amino acids consists of a mixture of n-butanol, acetic acid, and water. fishersci.nlfishersci.ca The polarity of this solvent system can be adjusted to optimize the separation of the desired compound from its potential impurities, such as starting materials or by-products from the synthesis.
After the mobile phase has ascended the plate, the separated components are visualized. Since this compound contains a benzyloxycarbonyl (Z) group, which is UV-active, the spot corresponding to the compound can be detected under UV light. Additionally, a ninhydrin (B49086) stain can be used. fishersci.nlwikipedia.org Ninhydrin reacts with primary and secondary amines to produce a deeply colored product known as Ruhemann's purple. wikipedia.org While the protected α-amino and ε-amino groups of this compound will not react, this stain is highly effective for visualizing any impurities that contain free amino groups, such as unreacted lysine (B10760008). fishersci.nlfishersci.be Purity levels for related protected amino acids are often specified to be ≥98% by TLC. fishersci.ca
Table 1: Example TLC Systems for Analysis of Protected Amino Acids This table presents data for related compounds, illustrating common TLC methodologies.
| Compound | Stationary Phase | Mobile Phase (Eluent System) | Detection Method | Purity Specification |
|---|---|---|---|---|
| Fmoc-Lys(Z)-OH | Silica Gel | Specific solvent system not detailed | UV, Ninhydrin | ≥98% |
| Boc-Lys(2-Cl-Z)-OH | Silica Gel | Two different proprietary systems (011A, 0811) | Not specified | ≥98% |
Acidimetric Assay
An acidimetric assay, a type of titration, is a quantitative analytical method used to determine the concentration of an acidic substance. nih.gov For this compound, this technique specifically quantifies the purity of the compound by titrating its single free carboxylic acid group. americanelements.comwikidata.org In this compound, the α-amino group is protected by the benzyloxycarbonyl (Z) group and the ε-amino group of the lysine side chain is protected by the trifluoroacetyl (TFA) group. With both amino groups blocked, the molecule's only titratable acidic function at a typical pH range is the carboxyl group, allowing for a straightforward acid-base titration. americanelements.com
The procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). americanelements.comnih.gov The progress of the titration is monitored by measuring the pH of the solution as the base is added. The equivalence point, where the moles of base added are equal to the moles of the carboxylic acid present, can be determined from the resulting titration curve or with a colorimetric indicator like phenolphthalein. americanelements.com This method provides an absolute measure of the molar content of the acidic species, offering a purity value often referred to as the "assay." For analogous protected amino acids, a purity of ≥95.0% by acidimetric assay is a common specification. fishersci.nlfishersci.ca
Table 2: Typical Purity Specifications by Acidimetric Assay for Protected Amino Acids This table shows data for related compounds to indicate common industry standards.
| Compound | Titratable Group | Titrant | Assay Specification |
|---|---|---|---|
| Fmoc-Lys(Z)-OH | Carboxylic Acid | Standard Base (e.g., NaOH) | ≥95.0% |
Future Research Directions and Emerging Applications of Z Lys Tfa Oh Chemistry
Development of Novel Orthogonal Protecting Group Combinations
The principle of orthogonality, where one protecting group can be removed without affecting another, is a cornerstone of modern peptide synthesis. researchgate.net The Z-group is traditionally removed by hydrogenolysis, while the Tfa group is base-labile. beilstein-journals.orgnih.gov Future research is focused on expanding this orthogonality to create even more complex molecular architectures.
Scientists are exploring new protecting groups that are compatible with the Z and Tfa moieties but can be removed under entirely different, non-overlapping conditions. This would allow for a "three-dimensional" or even "four-dimensional" protecting group strategy, enabling the synthesis of highly complex branched, cyclic, or modified peptides. csic.es For instance, the development of photolabile or enzyme-cleavable groups that can be used alongside the Z/Tfa pair on a lysine (B10760008) residue would provide additional layers of synthetic control.
Research is also revisiting established protecting groups to fine-tune their reactivity. For example, recent studies have demonstrated a novel method for Fmoc group deprotection using hydrogenolysis under mildly acidic conditions, a departure from its traditional base-lability. researchgate.net This tunable orthogonality could be applied to strategies involving Z-Lys(tfa)-OH, allowing for more flexible and efficient synthetic routes, especially for sensitive peptides. researchgate.net The goal is to create a toolbox of protecting groups that can be selectively removed in any desired order, paving the way for the synthesis of molecules with unprecedented complexity.
Table 1: Orthogonality of Common Protecting Groups with Z and Tfa
| Protecting Group | Typical Cleavage Condition | Orthogonal to Z-group (Hydrogenolysis)? | Orthogonal to Tfa-group (Base)? |
| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) fiveable.me | Yes | Yes |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) fiveable.me | Yes | No |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | No (Pd catalysts can also cleave Z) | Yes |
| Mtt (4-methyltrityl) | Mild Acid (e.g., dilute TFA) nih.gov | Yes | Yes |
Expanding the Scope of Bioconjugation Methodologies
Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is a powerful tool in drug development, diagnostics, and materials science. rsc.org The differentially protected lysine derivative, this compound, provides a unique handle for site-specific modifications. After incorporation into a peptide chain, the Tfa group on the lysine side chain can be selectively removed to unmask a primary amine. beilstein-journals.orgnih.gov This amine then becomes a reactive site for the attachment of other molecules.
Future research aims to leverage this selective deprotection for more advanced bioconjugation strategies. One emerging area is the use of "click chemistry," a set of powerful, reliable, and selective reactions for rapidly synthesizing new molecules. iris-biotech.de The ε-amino group of lysine, once deprotected, could be modified to bear an azide (B81097) or alkyne group, making it ready for a click reaction with a complementary-functionalized molecule, such as a drug, imaging agent, or polymer.
Furthermore, researchers are designing novel methods for creating antibody-drug conjugates (ADCs) and other targeted therapeutics. nih.gov The ability to specifically place a conjugation site within a peptide using this compound is crucial for controlling the stoichiometry and location of the attached payload, which can significantly impact the efficacy and safety of the therapeutic. beilstein-journals.orgnih.gov The development of new chemo-selective ligation techniques that are compatible with the deprotected lysine side chain will further broaden the applications of this compound in creating sophisticated biomolecular constructs. nih.gov
Integration with Advanced Automation in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has been revolutionized by automation, allowing for the rapid and efficient production of peptides. fiveable.me The compatibility of protecting groups with automated synthesizers is critical for high-throughput synthesis. While the Fmoc/tBu strategy is dominant in automated SPPS, there is growing interest in integrating alternative protecting group schemes to handle more complex syntheses. nih.gov
The use of Z-protected amino acids in automated SPPS presents some challenges, as the standard cleavage by hydrogenolysis is not typically integrated into automated synthesizers. However, future advancements in synthesizer technology may incorporate alternative cleavage modules, such as flow-hydrogenation reactors, which would enable the automated use of Z-protected amino acids.
The base-lability of the Tfa group is highly compatible with the conditions used for Fmoc removal, but its selective cleavage requires specific, controlled conditions (e.g., aqueous piperidine (B6355638) at low temperatures) that need to be optimized for automation. nih.gov Research is focused on refining these deprotection protocols to make them more robust and suitable for automated platforms. rsc.org The successful integration of this compound into automated workflows would provide peptide chemists with a powerful tool for the automated synthesis of complex peptides requiring site-specific side-chain modification. iris-biotech.de
Exploration of this compound in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Peptides are excellent building blocks for supramolecular materials due to their ability to self-assemble into well-ordered structures like nanofibers, hydrogels, and nanoparticles. mdpi.comacs.org The chemical functionality of the amino acid side chains plays a crucial role in directing this self-assembly.
The introduction of this compound into a peptide sequence offers a unique way to control and modify supramolecular structures. The bulky, aromatic Z-group can influence the packing and self-assembly of the peptide backbone through π-π stacking interactions. acs.org After the initial self-assembly, the Tfa group can be selectively removed, exposing a primary amine on the surface of the nanostructure. This amine can then be used as a chemical handle to:
Covalently cross-link the assembled structure, enhancing its stability.
Functionalize the surface with other molecules, such as targeting ligands for drug delivery or catalytic metal complexes. dovepress.com
Alter the surface charge , which can trigger a change in the material's morphology or its interaction with biological systems. mdpi.com
This approach opens the door to creating "smart" biomaterials that can respond to chemical stimuli. For example, a hydrogel built from peptides containing this compound could be designed to release a drug upon exposure to a specific base that cleaves the Tfa group. mdpi.com The exploration of this compound in this context is a promising frontier for the development of advanced functional materials. beilstein-journals.orgnih.gov
Computational and Theoretical Studies to Predict Reactivity and Selectivity
As synthetic targets become more complex, the ability to predict the outcome of chemical reactions becomes increasingly valuable. Computational and theoretical chemistry provides powerful tools to model reaction mechanisms, predict the stability of intermediates, and understand the factors that control selectivity. acs.org
Future research will increasingly employ computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to study the chemistry of this compound. semanticscholar.org These studies can provide insights into:
Deprotection Mechanisms: Modeling the precise mechanism of Z-group hydrogenolysis and Tfa-group cleavage can help to optimize reaction conditions and minimize side reactions.
Conformational Effects: Predicting how the Z- and Tfa-protected lysine residue influences the local conformation of a peptide chain can aid in the design of peptides with specific secondary structures.
Reactivity of the Deprotected Amine: Computational models can predict the nucleophilicity of the ε-amino group after Tfa removal, helping to select the most efficient conjugation reagents. rsc.org
Supramolecular Assembly: Simulations can predict how peptides containing this compound will self-assemble, guiding the design of new nanomaterials. mdpi.com
By combining theoretical predictions with experimental validation, researchers can accelerate the development of new synthetic strategies and applications for this compound, making the synthesis of complex molecules more efficient and predictable.
Q & A
Q. What are the standard protocols for synthesizing Z-Lys(tfa)-OH, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves introducing the Z (benzyloxycarbonyl) and TFA (trifluoroacetyl) protecting groups to lysine. Optimize yield by:
- Using anhydrous solvents (e.g., DMF or dichloromethane) to minimize hydrolysis .
- Adjusting stoichiometry of coupling reagents (e.g., HOBt/DCC) to enhance amino acid activation .
- Monitoring reaction progress via TLC or HPLC to terminate reactions at peak conversion.
Post-synthesis, purify via column chromatography (silica gel, gradient elution) or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use H and C NMR to confirm protecting group integrity. For example, TFA protons appear as singlets at ~3.3 ppm, while Z-group aromatic protons resonate at ~7.3 ppm .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Confirm carbonyl stretches (Z-group: ~1700 cm; TFA: ~1650 cm) .
Q. What purification methods are recommended for this compound, especially when dealing with by-products?
- Methodological Answer :
- Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate by-products (e.g., incomplete deprotection intermediates) .
- For small-scale purification, employ flash chromatography with ethyl acetate/hexane systems, adjusting polarity based on compound retention factors .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data when analyzing this compound derivatives?
- Methodological Answer : Contradictions may arise from solvent impurities or dynamic equilibria. Mitigate by:
- Using deuterated solvents (e.g., DMSO-d) and ensuring sample dryness .
- Acquiring 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .
- Repeating experiments under controlled humidity/temperature to assess environmental impacts .
Q. What computational approaches are suitable for modeling this compound interactions with enzymes?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, using force fields like AMBER for energy minimization .
- Validate with MD simulations (GROMACS) to study conformational stability over time .
- Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers design experiments to study this compound stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–10) for 1–4 weeks .
- Monitor degradation via HPLC and quantify using calibration curves .
- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Q. What strategies mitigate hygroscopicity issues in this compound during storage?
- Methodological Answer :
- Store under inert atmosphere (argon) in desiccators with silica gel .
- Characterize hygroscopicity via TGA (thermogravimetric analysis) and Karl Fischer titration for water content .
Q. How can chiral purity of this compound be rigorously evaluated?
- Methodological Answer :
- Use chiral HPLC with a cellulose-based column and polar mobile phase (e.g., hexane/isopropanol) to separate enantiomers .
- Validate with circular dichroism (CD) spectroscopy to detect optical activity deviations .
Q. What controls are essential when assessing this compound bioactivity in cellular assays?
- Methodological Answer :
- Include positive controls (e.g., known enzyme inhibitors) and negative controls (vehicle-only treatments) .
- Perform dose-response curves to establish IC values and assess cytotoxicity in parallel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
